Methyl palmitoleate

Catalog No.
S576978
CAS No.
1120-25-8
M.F
C17H32O2
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl palmitoleate

CAS Number

1120-25-8

Product Name

Methyl palmitoleate

IUPAC Name

methyl (Z)-hexadec-9-enoate

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8-

InChI Key

IZFGRAGOVZCUFB-HJWRWDBZSA-N

SMILES

Array

Synonyms

(Z)-9-Hexadecenoic Acid Methyl Ester; Palmitoleic Acid Methyl Ester; (Z)-9-Hexadecenoic Acid Methyl Ester; Methyl (9Z)-Hexadecenoate; Methyl (Z)-9-Hexadecenoate; Methyl Z-9-Hexadecanoic acid; Methyl cis-9-Hexadecenoate; Methyl cis-Hexadec-9-enoate;

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC

The exact mass of the compound Methyl palmitoleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl palmitoleate (CAS 1120-25-8) is a high-purity C16:1 omega-7 fatty acid methyl ester (FAME) that functions as a critical analytical standard, a low-temperature formulation component, and a specialized synthetic precursor[1]. As the esterified form of palmitoleic acid, it bypasses the high viscosity, hydrogen-bonding, and equipment corrosivity associated with free fatty acids [2]. Commercially, it is prioritized by buyers requiring a highly flowable, low-melting-point unsaturated lipid standard that maintains liquid state at sub-zero temperatures, ensuring seamless integration into gas chromatography (GC) workflows, olefin metathesis reactions, and advanced biolubricant blending[1].

Attempting to substitute methyl palmitoleate with its saturated analog (methyl palmitate) or longer-chain monounsaturates (methyl oleate) results in severe physical and analytical incompatibilities[1]. Methyl palmitate is a solid at room temperature, which immediately induces line-clogging and requires heated transfer infrastructure in continuous-flow systems. Conversely, while methyl oleate is liquid at room temperature, it lacks the extreme low-temperature flowability of the C16:1 ester, leading to premature crystallization (higher cloud point) in winterized formulations [1]. Furthermore, attempting to use crude botanical extracts (e.g., macadamia oil) as a cheap source of palmitoleate introduces complex triglyceride matrices that foul GC columns and poison sensitive organometallic catalysts, mandating the procurement of the pure methyl ester for quantitative and synthetic rigor .

Thermal Phase Behavior and Processability

Thermal phase evaluations reveal a massive discrepancy in the physical state of C16 esters based on unsaturation. Methyl palmitoleate exhibits a melting point of -33.9 °C, whereas its saturated analog, methyl palmitate, melts at approximately +30 °C [1]. This 63.9 °C differential dictates that methyl palmitoleate remains a highly flowable liquid under standard and sub-zero conditions, whereas methyl palmitate requires thermal jacketing to prevent solidification.

Evidence DimensionMelting Point
Target Compound Data-33.9 °C
Comparator Or BaselineMethyl palmitate (~ +30 °C)
Quantified Difference63.9 °C lower melting point
ConditionsStandard atmospheric pressure thermal evaluation

Procuring the unsaturated ester eliminates the need for heated storage and transfer lines, ensuring uninterrupted liquid handling in industrial and laboratory processes.

Low-Temperature Flow and Cloud Point Depression

When evaluating monounsaturated FAMEs for low-temperature formulation, chain length significantly impacts crystallization. Methyl palmitoleate (C16:1) demonstrates a melting point 14.4 °C lower than the industry-standard methyl oleate (C18:1), which melts at -19.5 °C [1]. This thermodynamic advantage translates directly to superior cloud point depression in blended lipid mixtures.

Evidence DimensionMelting Point / Cold Flow Indicator
Target Compound Data-33.9 °C
Comparator Or BaselineMethyl oleate (-19.5 °C)
Quantified Difference14.4 °C lower crystallization threshold
ConditionsNeat ester thermal profiling

Buyers formulating winterized biolubricants or low-temperature additives must prioritize methyl palmitoleate over methyl oleate to prevent premature gelling and equipment failure in cold climates.

Chromatographic Resolution for Lipid Profiling

In high-resolution GC-FID profiling, methyl palmitoleate achieves strict baseline resolution from its saturated counterpart, preventing quantitative interference. On standard capillary columns, methyl palmitoleate elutes at 9.39 minutes, clearly separated from methyl palmitate, which elutes earlier at 9.17 minutes .

Evidence DimensionGC-FID Retention Time
Target Compound Data9.39 minutes
Comparator Or BaselineMethyl palmitate (9.17 minutes)
Quantified Difference0.22 minute baseline separation
ConditionsStandard 30m FAME capillary column, programmed temperature ramp

Procuring this exact standard is mandatory for analytical laboratories requiring precise, artifact-free quantification of omega-7 fatty acids in complex biological or food matrices.

Analytical Standard for Omega-7 Quantification

Directly leveraging its distinct GC retention time (eluting post-methyl palmitate), this compound is the required reference standard for lipidomics, food science, and marine oil analysis. It allows laboratories to accurately calibrate instruments for the quantification of palmitoleic acid without co-elution errors .

Low-Temperature Biolubricant and Fuel Additive Formulation

Due to its exceptionally low melting point (-33.9 °C), methyl palmitoleate is procured as a premium blending agent. It outperforms standard methyl oleate in depressing the cloud point and pour point of renewable fuels and extreme-environment lubricants, ensuring flowability in sub-zero operational conditions [1].

Precursor for Pheromone and Fine Chemical Synthesis

The specific C16 chain length and delta-9 cis double bond make this ester an irreplaceable synthon in olefin metathesis and targeted organic synthesis. Its liquid state at room temperature ensures easy continuous-flow pumping, unlike saturated C16 analogs that require heated reactor feeds [1].

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Exact Mass

268.240230259 Da

Monoisotopic Mass

268.240230259 Da

Heavy Atom Count

19

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

35695QDB9F

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1120-25-8

Wikipedia

Methyl palmitoleate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-15-2023
1. C. Forsythe “Comparison of Low Fat and Low Carbohydrate Dietson Circulating Fatty Acid Composition and Markers of Inflammation” Lipids, Vol. 43pp. 65-77, 20082. F. Paillard et al. “Plasma palmitoleic acid, a product of stearoyl-coA desaturase activity, is an independent marker of triglyceridemia and abdominaladiposity” Nutrition, Metabolism, and Cardiovascular Diseases, Vol. 18(6) pp. 436-440, 20083. M. Yamasaki et al. “Alleviation of the cytotoxic activity induced by trans10, cis-12-conjugated linoleic acid in rat hepatoma dRLh-84 cells by oleic orpalmitoleic acid” Cancer Letters, Vol. 196(2) pp. 187-196, 2003

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